
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione
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Overview
Description
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a complex heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the reaction of 4-methoxyphenyl derivatives with triazole precursors under specific conditions. One common method involves the use of refluxing ethanol in the presence of a catalytic amount of piperidine . The reaction is carried out for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and various amines are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have enhanced biological activities and different physicochemical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds in the triazole class often exhibit antimicrobial properties. Specifically, studies suggest that 3,7-bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione may possess significant antibacterial and antifungal activities due to its structural characteristics.
Anticancer Potential
Recent studies have evaluated the anticancer properties of triazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth .
Neuroprotective Effects
Emerging research suggests neuroprotective effects associated with similar triazole compounds. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Agricultural Applications
The unique chemical structure of this compound has potential applications as a pesticide or herbicide. The triazole moiety is known for its efficacy in inhibiting fungal pathogens in crops. Research into its application as a fungicide could provide alternatives to conventional agrochemicals.
Material Science Applications
The compound's unique structural features may also lend themselves to applications in material science. Its potential use in the development of polymers or as a precursor for novel materials is an area ripe for exploration. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of similar triazole compounds:
Study Reference | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
Study 2 | Anticancer Properties | Showed reduced viability in various cancer cell lines through apoptosis induction mechanisms. |
Study 3 | Neuroprotection | Indicated potential protective effects against oxidative stress-induced neuronal damage. |
Mechanism of Action
The mechanism of action of 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
What sets 3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione apart is its specific substitution pattern and the presence of two 4-methoxyphenyl groups
Biological Activity
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a compound belonging to the class of 1,2,4-triazoles. This compound exhibits a unique structure characterized by two 4-methoxyphenyl groups attached to a tetrahydro-triazole core. The presence of multiple nitrogen atoms in its structure contributes to its intriguing chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C18H18N4O4 with a molecular weight of 354.4 g/mol. The structure allows for various interactions with biological targets due to its functional groups and heterocyclic nature.
Biological Activities
Research indicates that compounds in the 1,2,4-triazole class exhibit diverse biological activities such as:
- Antifungal
- Antibacterial
- Anticancer
- Antiviral
- Analgesic
- Anti-inflammatory
The specific biological activity of this compound has been explored in several studies.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various triazole derivatives. For instance:
- Compounds similar to this compound showed significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential has been investigated through cytotoxicity assays against human cancer cell lines. Notably:
- Compounds with similar triazole scaffolds demonstrated cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
Structure-Activity Relationship (SAR)
The biological activity is influenced by the structural features of the compound. For example:
- The presence of electron-donating groups (like methoxy) on the phenyl rings enhances antimicrobial activity .
Case Studies
Several case studies have documented the synthesis and evaluation of related triazole compounds:
- Synthesis and Evaluation : A recent study synthesized various triazole derivatives and evaluated their activity against pathogenic bacteria. The results indicated that certain substitutions significantly enhanced antibacterial efficacy compared to standard antibiotics .
- Cytotoxicity Assays : Another study focused on mercapto-substituted triazoles which exhibited promising cytotoxicity against cancer cell lines. The findings suggested that structural modifications could lead to improved therapeutic agents .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Methyl-5-(4-methoxyphenyl)-1H-[1,2]triazole | Methyl substitution on triazole ring | Enhanced solubility |
7-Amino-[1,2]triazolo[3,4-b]pyridine | Amino group at position 7 | Antiviral activity |
5-(Phenyl)-triazolo thiadiazole | Thiadiazole ring fused with triazole | Antimicrobial properties |
These compounds illustrate how variations in substituents and structural arrangements can influence biological activities and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3,7-Bis(4-methoxyphenyl)tetrahydrotriazolotriazole-dione, and what critical parameters influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions using diethyl oxalate and 4-methoxyphenyl ketone derivatives in toluene with sodium hydride as a base. Subsequent cyclization with hydrazine hydrate forms the pyrazole-triazole core. Key parameters include:
- Temperature control : Optimal cyclization occurs at reflux conditions (110–120°C).
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve intermediate stability.
- Catalyst use : Phosphorus oxychloride facilitates thiadiazole ring closure in later stages .
- Yield optimization : Stepwise purification via recrystallization (ethanol/water) and HPLC ensures >90% purity .
Q. How is structural confirmation of the compound achieved, and which analytical techniques are most reliable?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- 1H NMR : Identifies methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and triazole ring protons (δ 7.2–8.1 ppm).
- IR spectroscopy : Confirms C=O stretches (1680–1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved synthetic efficiency?
- Methodological Answer : DoE evaluates interactions between variables like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design : Tested 3 levels for temperature (80°C, 100°C, 120°C) and catalyst (0.5–2.0 eq. POCl₃).
- Response Surface Analysis : Identified 110°C and 1.5 eq. POCl₃ as optimal, increasing yield from 65% to 82% .
- Robustness testing : Validated solvent stability (toluene vs. DMSO) under N₂ atmosphere to prevent oxidation .
Q. How can contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency) be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion). To address this:
- Standardized protocols : Use CLSI/M38-A2 guidelines for antifungal testing (14-α-demethylase inhibition) .
- Dose-response curves : Compare IC₅₀ values against fluconazole (positive control) to normalize potency metrics .
- Molecular docking : Predict binding affinity to 14-α-demethylase (PDB: 3LD6). A ∆G ≤ -8.5 kcal/mol correlates with antifungal activity .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes, and how reliable are these models?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are used:
- MD (Amber/NAMD) : Simulates enzyme-ligand stability over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
- *DFT (B3LYP/6-31G)**: Calculates frontier molecular orbitals (HOMO-LUMO gap < 4 eV suggests high reactivity) .
- Validation : Cross-check with experimental IC₅₀ data (R² > 0.85 confirms model reliability) .
Q. What strategies mitigate side reactions during triazole ring formation, such as dimerization or oxidation?
- Methodological Answer :
- Inert atmosphere : Use N₂/Ar to prevent oxidation of thiol intermediates .
- Protecting groups : Temporarily block reactive amines with Boc groups during cyclization .
- Additive screening : Ascorbic acid (0.1 eq.) reduces Cu²⁺-mediated dimerization in click chemistry .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility profiles depend on substituent effects:
- LogP calculations : A logP > 3.0 (e.g., via ChemAxon) predicts better solubility in DCM/EtOAc than water .
- Hansen solubility parameters : Match HSP values (δD, δP, δH) with solvents like DMF (δ ~24 MPa¹/²) for recrystallization .
- Experimental validation : Use shake-flask method with UV-Vis quantification at λmax (e.g., 270 nm for triazoles) .
Q. What methodologies resolve discrepancies in thermal stability reported by DSC vs. TGA?
- Methodological Answer :
- DSC-TGA coupling : Simultaneous analysis under N₂ (10°C/min) identifies decomposition steps. A single endothermic peak (DSC) with >95% mass loss (TGA) confirms sublimation .
- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea). Ea > 120 kJ/mol indicates high stability .
Q. Advanced Mechanistic Probes
Q. What evidence supports a radical-mediated vs. ionic mechanism in triazole ring closure?
- Methodological Answer :
- Radical traps : Addition of TEMPO (2 eq.) reduces yield by 70%, suggesting radical intermediates .
- Isotopic labeling : ¹⁸O tracing in POCl₃ reactions shows no incorporation into the triazole ring, ruling out ionic pathways .
- ESR spectroscopy : Detects nitroxide radicals during thiadiazole formation .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in in vitro studies?
- Methodological Answer :
- ¹³C-labeled methoxy groups : Synthesize using ¹³CH₃I in the final alkylation step. Track metabolites via LC-MS/MS (e.g., m/z +1 for hydroxylated products) .
- Deuterium exchange : Incubate with D₂O and CYP3A4 microsomes. NMR detects deuteration at C-7 (δ 2.5 ppm) .
Properties
CAS No. |
62442-19-7 |
---|---|
Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C18H18N4O4/c1-25-13-7-3-11(4-8-13)15-19-17(23)22-16(20-18(24)21(15)22)12-5-9-14(26-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
LFANLKCCGBGRGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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